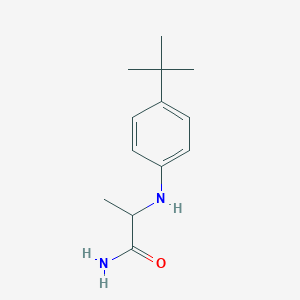
2-(4-Tert-butylanilino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylanilino)propanamide is an organic compound that belongs to the class of anilines and amides It features a tert-butyl group attached to the aniline ring and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylanilino)propanamide typically involves the reaction of 4-tert-butylaniline with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction can be carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-tert-butylaniline+propanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-(4-Tert-butylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-(4-Tert-butylanilino)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Tert-butylanilino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, while the aromatic ring and tert-butyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-tert-butylaniline: Lacks the propanamide moiety but shares the tert-butyl-substituted aniline structure.
Propanamide: Lacks the aromatic ring and tert-butyl group but contains the amide functional group.
Uniqueness
2-(4-Tert-butylanilino)propanamide is unique due to the combination of the tert-butyl-substituted aniline and the propanamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-tert-butylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(12(14)16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9,15H,1-4H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHRYMZFIFTAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
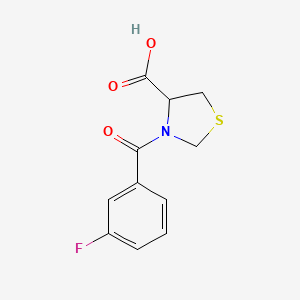
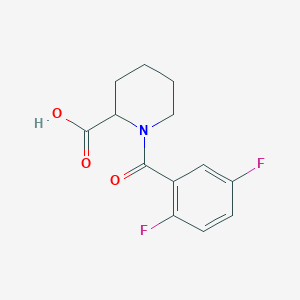
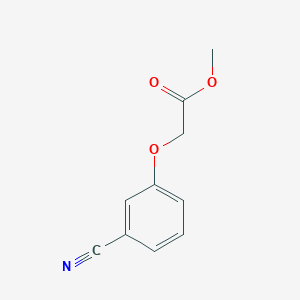
![4-(furan-2-yl)-N-[1-(4-propan-2-ylphenyl)ethyl]butan-2-amine](/img/structure/B7524529.png)
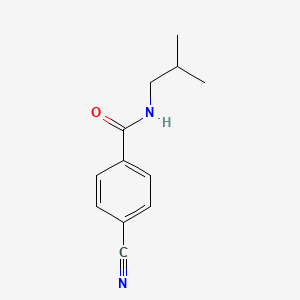
![2-[1-(Ethylamino)-1-oxopropan-2-yl]sulfanylpropanoic acid](/img/structure/B7524550.png)
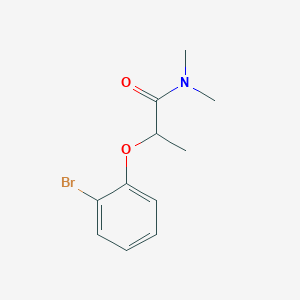
![6-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7524566.png)
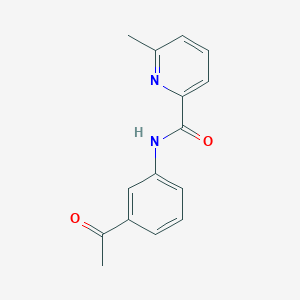
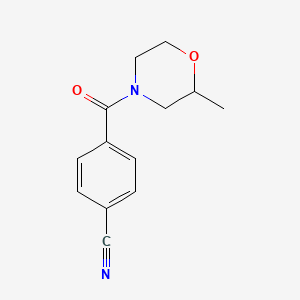
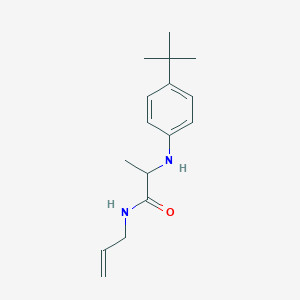

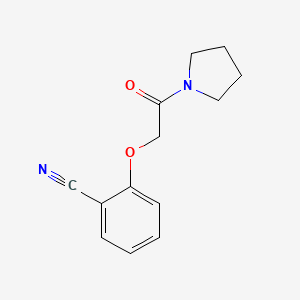
![2-[(2-Oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7524613.png)
